Cas no 2228614-05-7 (2-azido-2-(2-methyl-5-nitrophenyl)ethan-1-ol)

2-azido-2-(2-methyl-5-nitrophenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-azido-2-(2-methyl-5-nitrophenyl)ethan-1-ol
- 2228614-05-7
- EN300-1789885
-
- インチ: 1S/C9H10N4O3/c1-6-2-3-7(13(15)16)4-8(6)9(5-14)11-12-10/h2-4,9,14H,5H2,1H3
- InChIKey: MBBAUJWNAUVFCQ-UHFFFAOYSA-N
- ほほえんだ: OCC(C1C=C(C=CC=1C)[N+](=O)[O-])N=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 222.07529019g/mol
- どういたいしつりょう: 222.07529019g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
2-azido-2-(2-methyl-5-nitrophenyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1789885-10.0g |
2-azido-2-(2-methyl-5-nitrophenyl)ethan-1-ol |
2228614-05-7 | 10g |
$3376.0 | 2023-06-02 | ||
Enamine | EN300-1789885-10g |
2-azido-2-(2-methyl-5-nitrophenyl)ethan-1-ol |
2228614-05-7 | 10g |
$3376.0 | 2023-09-19 | ||
Enamine | EN300-1789885-1g |
2-azido-2-(2-methyl-5-nitrophenyl)ethan-1-ol |
2228614-05-7 | 1g |
$785.0 | 2023-09-19 | ||
Enamine | EN300-1789885-5g |
2-azido-2-(2-methyl-5-nitrophenyl)ethan-1-ol |
2228614-05-7 | 5g |
$2277.0 | 2023-09-19 | ||
Enamine | EN300-1789885-0.05g |
2-azido-2-(2-methyl-5-nitrophenyl)ethan-1-ol |
2228614-05-7 | 0.05g |
$660.0 | 2023-09-19 | ||
Enamine | EN300-1789885-0.25g |
2-azido-2-(2-methyl-5-nitrophenyl)ethan-1-ol |
2228614-05-7 | 0.25g |
$723.0 | 2023-09-19 | ||
Enamine | EN300-1789885-1.0g |
2-azido-2-(2-methyl-5-nitrophenyl)ethan-1-ol |
2228614-05-7 | 1g |
$785.0 | 2023-06-02 | ||
Enamine | EN300-1789885-2.5g |
2-azido-2-(2-methyl-5-nitrophenyl)ethan-1-ol |
2228614-05-7 | 2.5g |
$1539.0 | 2023-09-19 | ||
Enamine | EN300-1789885-5.0g |
2-azido-2-(2-methyl-5-nitrophenyl)ethan-1-ol |
2228614-05-7 | 5g |
$2277.0 | 2023-06-02 | ||
Enamine | EN300-1789885-0.5g |
2-azido-2-(2-methyl-5-nitrophenyl)ethan-1-ol |
2228614-05-7 | 0.5g |
$754.0 | 2023-09-19 |
2-azido-2-(2-methyl-5-nitrophenyl)ethan-1-ol 関連文献
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
2-azido-2-(2-methyl-5-nitrophenyl)ethan-1-olに関する追加情報
Introduction to 2-azido-2-(2-methyl-5-nitrophenyl)ethan-1-ol (CAS No. 2228614-05-7)
2-azido-2-(2-methyl-5-nitrophenyl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 2228614-05-7, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and synthetic biology. This compound belongs to a class of molecules characterized by the presence of an azido functional group and a nitro-substituted aromatic ring, which endow it with unique reactivity and potential applications in drug discovery and material science.
The structural framework of 2-azido-2-(2-methyl-5-nitrophenyl)ethan-1-ol consists of an ethanol side chain attached to a central carbon atom, which is further functionalized with an azido group (-N₃). The aromatic ring is a 2-methyl-5-nitrobenzene moiety, contributing to the molecule's electronic properties and interaction with biological targets. This combination of structural features makes it a versatile intermediate in the synthesis of more complex pharmacophores.
In recent years, the pharmaceutical industry has increasingly focused on developing novel compounds with tailored chemical properties to address unmet medical needs. The presence of both azido and nitro groups in 2-azido-2-(2-methyl-5-nitrophenyl)ethan-1-ol provides multiple opportunities for chemical modification, enabling the creation of derivatives with enhanced binding affinity, selectivity, or metabolic stability. Such attributes are critical for optimizing drug candidates for clinical trials.
One of the most compelling aspects of this compound is its potential utility in cross-coupling reactions, particularly those involving palladium-catalyzed transformations. The azido group is well-known for its reactivity in nucleophilic substitution reactions, allowing for the introduction of various substituents at the adjacent carbon atom. This property has been exploited in the synthesis of biaryl compounds, which are prevalent in many active pharmaceutical ingredients (APIs). Additionally, the nitro group can be reduced to an amine, providing another pathway for further functionalization.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 2-azido-2-(2-methyl-5-nitrophenyl)ethan-1-ol, making it more accessible for research applications. For instance, catalytic hydrogenation techniques have been refined to minimize side reactions, ensuring high yields and purity. These improvements have facilitated its use in academic and industrial laboratories alike.
The compound's relevance extends beyond simple intermediates; it serves as a building block for more complex scaffolds. Researchers have leveraged its structure to develop novel inhibitors targeting enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). The combination of electronic effects from the nitro group and steric hindrance from the methyl substituent allows for precise tuning of enzyme interactions.
In addition to its pharmaceutical applications, 2-azido-2-(2-methyl-5-nitrophenyl)ethan-1-ol has shown promise in materials science. Its ability to undergo controlled polymerization reactions makes it a candidate for creating advanced polymers with specific mechanical or electronic properties. Such materials could find applications in coatings, adhesives, or even organic electronics.
The safety profile of this compound is another critical consideration. While both azido and nitro groups introduce certain reactivity that requires careful handling during synthesis and purification, modern protocols have mitigated many risks associated with these functional groups. Proper storage conditions and handling procedures ensure that researchers can work with 2-azido-2-(2-methyl-5-nitrophenyl)ethan-1-ol safely within controlled laboratory environments.
As computational chemistry continues to advance, virtual screening methods have become increasingly effective at identifying promising candidates like 2-azido-2-(2-methyl-5-nitrophenyl)ethan-1-ol based on their predicted interactions with biological targets. Machine learning models trained on large datasets can prioritize compounds with optimal pharmacokinetic profiles, reducing the time and resources needed for experimental validation.
The integration of green chemistry principles has also influenced the synthesis of this compound. Researchers are exploring solvent-free reactions, biocatalysis, and microwave-assisted processes to enhance efficiency while minimizing environmental impact. These approaches align with broader industry efforts to develop sustainable chemical practices.
In conclusion, CAS No. 2228614-05 represents a valuable asset in modern chemical research. Its unique structural features offer numerous possibilities for medicinal chemistry applications, from drug development to material innovation. As our understanding of molecular interactions deepens and synthetic techniques evolve, compounds like 2-azido-2-(2-methyl-5-nitrophenyl)ethan-1-ol will continue to play a pivotal role in advancing scientific discovery across multiple disciplines.
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